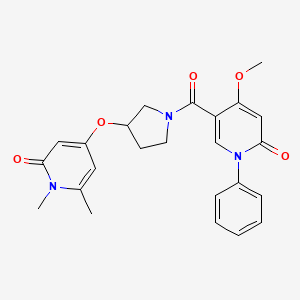![molecular formula C19H19ClF3N3O2 B2627101 4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde CAS No. 338409-17-9](/img/structure/B2627101.png)
4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethylpyridines (TFMPs), generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for this compound is not detailed in the available resources.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Synthesis and Antimicrobial Activities
- The compound has been utilized in the synthesis of new 1,2,4-Triazole derivatives, which are known for their antimicrobial activities. These derivatives were synthesized from various ester ethoxycarbonylhydrazones reacting with primary amines, demonstrating moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2007).
Receptor Binding Assays
- In a study on pyrazolo[1,5-α]pyridines, the compound was synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde and piperazinearboxaldehyde. It was found to have potential as a dopamine D4 receptor ligand through in vitro receptor binding assays, indicating its possible use in neurological research (Guca, 2014).
Preparation of Pyridine Derivatives
- This compound was involved in the preparation of new pyridine derivatives, which were synthesized using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. The synthesized compounds were tested for in vitro antimicrobial activity, exhibiting variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Structural Studies
- The compound was used in the study of the fungicide fluazinam, where its structure was analyzed, demonstrating its role in crystallography and chemical structure elucidation (Jeon et al., 2013).
Synthesis of Trifluoromethyl-Substituted Compounds
- It serves as a building block for the preparation of trifluoromethyl-substituted heteroarenes, which are crucial in pharmaceutical chemistry. This was exemplified in a synthesis approach towards the drug Celebrex (celecoxib) (Sommer et al., 2017).
Biological Screening
- The compound's derivatives have been used in biological screening, particularly in studies focusing on the antimicrobial activity of newly synthesized chemicals (Gein et al., 2013).
Mechanism of Action
Target of Action
The compound “4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde” contains a trifluoromethylpyridine (TFMP) moiety . TFMP derivatives have been used in the pharmaceutical and agrochemical industries .
Mode of Action
Tfmp derivatives are thought to exert their effects due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to affect various biochemical pathways depending on their specific structure and the targets they interact with .
Pharmacokinetics
The presence of the tfmp moiety could influence these properties, as fluorine atoms can affect the metabolic stability, lipophilicity, and bioavailability of a compound .
Result of Action
Tfmp derivatives are known to have various effects depending on their specific structure and the targets they interact with .
Action Environment
The presence of the tfmp moiety could influence these aspects, as fluorine atoms can affect the stability and reactivity of a compound .
properties
IUPAC Name |
4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O2/c20-17-11-15(19(21,22)23)12-24-18(17)26-7-5-25(6-8-26)9-10-28-16-3-1-14(13-27)2-4-16/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWQWRREPNDACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2627018.png)

![Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B2627021.png)


![Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2627026.png)
![(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2627028.png)
![1-(3-fluorophenyl)-6-methoxy-N~3~-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2627029.png)
![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2627033.png)

![N,3,3-trimethyl-2-{[2-(4-phenylpiperazino)acetyl]amino}butanamide](/img/structure/B2627037.png)
![5-cyclopropyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2627038.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2627039.png)
![3-[1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627040.png)